Sodium 4-vinylbenzoate
CAS No.:
Cat. No.: VC20420218
Molecular Formula: C9H7NaO2
Molecular Weight: 170.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H7NaO2 |
|---|---|
| Molecular Weight | 170.14 g/mol |
| IUPAC Name | sodium;4-ethenylbenzoate |
| Standard InChI | InChI=1S/C9H8O2.Na/c1-2-7-3-5-8(6-4-7)9(10)11;/h2-6H,1H2,(H,10,11);/q;+1/p-1 |
| Standard InChI Key | ZPAICLPTNKAJHB-UHFFFAOYSA-M |
| Canonical SMILES | C=CC1=CC=C(C=C1)C(=O)[O-].[Na+] |
Introduction
Structural and Molecular Characteristics
Sodium 4-vinylbenzoate belongs to the class of vinyl aromatic carboxylates, featuring a benzene ring substituted with a vinyl group at the para position and a sodium carboxylate functional group. Its molecular formula, C₉H₇NaO₂, corresponds to a molecular weight of 170.14 g/mol. The compound’s structure is derived from 4-vinylbenzoic acid (C₉H₈O₂), which has a melting point of 142°C and a logP value of 2.18, indicative of moderate hydrophobicity . Neutralization of the carboxylic acid group with sodium hydroxide yields the sodium salt, enhancing water solubility while retaining the reactivity of the vinyl group.
Table 1: Comparative Properties of 4-Vinylbenzoic Acid and Sodium 4-Vinylbenzoate
Synthesis and Production
The synthesis of sodium 4-vinylbenzoate involves a straightforward neutralization reaction between 4-vinylbenzoic acid and sodium hydroxide:
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This exothermic reaction typically proceeds in aqueous or methanol solutions, yielding the sodium salt as a stable, crystalline product. Recent advancements in continuous flow chemistry, as demonstrated in related carboxylate syntheses, suggest opportunities for optimizing yield and scalability . For instance, analogous protocols for 3-methyl-4-vinylbenzoic acid synthesis achieved 57% yield via palladium-catalyzed coupling reactions , highlighting potential refinements for sodium 4-vinylbenzoate production.
Physicochemical Properties
Sodium 4-vinylbenzoate exhibits enhanced solubility in polar solvents compared to its parent acid, making it suitable for aqueous polymerization systems. Its canonical SMILES representation (C=CC1=CC=C(C=C1)C(=O)[O-].[Na+]) underscores the conjugation between the vinyl and carboxylate groups, which influences its reactivity in radical polymerization. Spectroscopic data, including ¹H NMR and mass spectrometry, confirm the integrity of the vinyl moiety post-synthesis . Density functional theory (DFT) calculations predict that the electron-withdrawing carboxylate group slightly reduces the vinyl group’s reactivity compared to styrene derivatives .
Applications in Polymer Science
Controlled Radical Polymerization
Sodium 4-vinylbenzoate serves as a monomer in atom transfer radical polymerization (ATRP), enabling the synthesis of well-defined polyelectrolytes. In a landmark study, Iddon et al. demonstrated its copolymerization with sodium 4-styrenesulfonate (NaStS) using a copper bromide/bipyridine catalyst system . The resulting diblock copolymer, poly(NaStS-b-NaVBA), exhibited pH-responsive behavior due to the differential ionization of carboxylate and sulfonate groups . This system highlights sodium 4-vinylbenzoate’s role in creating stimuli-responsive materials for drug delivery and sensors.
Hydrogel Fabrication
Copolymers incorporating sodium 4-vinylbenzoate and N-isopropylacrylamide (NIPAM) form thermo-responsive hydrogels. The carboxylate groups facilitate ionic crosslinking with divalent cations (e.g., Ca²⁺), while the vinyl backbone provides mechanical stability. Such hydrogels show promise in wound dressings and controlled release systems.
Biomedical and Pharmaceutical Relevance
Antimicrobial Activity
4-Vinylbenzoic acid, the precursor to sodium 4-vinylbenzoate, exhibits broad-spectrum antimicrobial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans). Mechanistic studies suggest that the vinyl group disrupts microbial cell membranes via hydrophobic interactions, while the carboxylate moiety enhances solubility in physiological media. Sodium 4-vinylbenzoate derivatives are under investigation for topical antiseptics and implant coatings.
Future Research Directions
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Biodegradable Polymers: Developing sodium 4-vinylbenzoate-based copolymers with tunable degradation rates for agricultural mulch films.
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Targeted Drug Delivery: Functionalizing nanoparticles with poly(NaVBA) shells to enhance tumor-specific accumulation.
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Green Chemistry: Optimizing solvent-free synthesis routes using mechanochemical activation.
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